molecular formula C13H16N2O2 B14344156 Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- CAS No. 95204-52-7

Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B14344156
CAS No.: 95204-52-7
M. Wt: 232.28 g/mol
InChI Key: CXSUVQOSBPNFDM-UHFFFAOYSA-N
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Description

Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)-: is a chemical compound with the molecular formula C13H16N2O2 It is a derivative of benzamide, featuring a pyrrolidinyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- typically involves the reaction of benzamide with a pyrrolidinyl derivative. One common method includes the use of 2-cyanoacetamide and chloroacetonitrile in the presence of triethylamine (TEA) under reflux conditions in 1,4-dioxane for several hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or pyrrolidinyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the medical field, Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is explored for its potential therapeutic properties. It may be studied for its effects on various biological pathways and its potential as a drug candidate.

Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Uniqueness: Benzamide, N-(2-oxo-2-(1-pyrrolidinyl)ethyl)- is unique due to its specific combination of a benzamide and pyrrolidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

95204-52-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C13H16N2O2/c16-12(15-8-4-5-9-15)10-14-13(17)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,17)

InChI Key

CXSUVQOSBPNFDM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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